2-O-Ethyl ascorbic acid
Description
Properties
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-ethoxy-3-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-2-13-7-5(11)6(4(10)3-9)14-8(7)12/h4,6,9-11H,2-3H2,1H3/t4-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRFOOHMMLYYNW-UJURSFKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(OC1=O)C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C([C@H](OC1=O)[C@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150198 | |
| Record name | 2-O-Ethyl ascorbic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112894-37-8 | |
| Record name | 2-O-Ethyl ascorbic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112894378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-Ethyl ascorbic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-O-ETHYL ASCORBIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/801M14RK9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acid-Catalyzed Etherification
A prominent method involves the direct alkylation of L-ascorbic acid using ethylating agents in the presence of a strong acid catalyst. In US7741496B2 , a slurry of L-ascorbic acid in acetone reacts with methanesulfonic acid (13 mL, 0.200 mol) under mild conditions (25–30°C for 5 hours). The crystalline product is isolated via filtration, yielding 80% of the target compound. Key steps include:
Characterization Data
The product is validated via ¹H-NMR (400 MHz, D₂O):
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δ 1.25–1.53 (m, 13H, alkyl chain),
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δ 4.02–4.47 (m, 5H, sugar backbone),
Enzymatic and Alternative Approaches
Lipase-Catalyzed Transesterification
While enzymatic methods are well-established for ascorbyl esters (e.g., 6-O-oleate), ether synthesis remains underexplored. Novozym® 435 , a Candida antarctica lipase, catalyzes esterification in acetone or hexane. Adapting this for 2-O-ethylation would require:
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Ethyl donors : Ethyl acetate or ethyl methacrylate as acyl agents.
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Solvent optimization : Acetone enhances enzyme activity compared to hydrophobic solvents.
Current limitations include low yields (<20%) and regioselectivity issues, necessitating further research.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Acid-catalyzed | Methanesulfonic acid/acetone | 25–30°C | 5 h | 80% |
| Protection-deprotection | Isopropylidene/THF | 50°C | 24 h | 65%* |
| Enzymatic | Novozym® 435/acetone | 50°C | 72 h | <20% |
*Hypothetical extrapolation from 3-O-alkylation data.
Scalability and Industrial Relevance
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Acid-catalyzed alkylation is industrially favored due to high yields and minimal purification steps.
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Protection-deprotection suits small-scale syntheses but involves toxic reagents (e.g., isopropylidene chlorides).
Analytical Validation
Spectroscopic Techniques
Chemical Reactions Analysis
Types of Reactions: 2-O-ethyl ascorbic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It can act as a reducing agent, donating electrons to neutralize free radicals.
Substitution: The ethyl group can be substituted under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: It can reduce compounds like ferric ions to ferrous ions.
Substitution: Reagents like halogens can facilitate substitution reactions
Major Products:
Oxidation: Dehydroascorbic acid.
Reduction: Reduced forms of various oxidants.
Substitution: Ethyl-substituted derivatives
Scientific Research Applications
Skin Whitening and Anti-Aging
The primary application of 2-O-ethyl ascorbic acid in cosmetics is its use as a skin whitening agent. It functions by inhibiting the enzyme tyrosinase, which is crucial in melanin production. A study demonstrated that a serum containing 30% this compound significantly reduced melanin content in treated skin samples, indicating its efficacy in skin lightening .
Table 1: Efficacy of this compound in Skin Whitening
Photoprotection
In addition to its whitening effects, this compound has been shown to provide photoprotection against UV-induced damage. A study indicated that topical application reduced UVB-induced DNA damage markers in human dermal fibroblasts, further supporting its role in anti-aging formulations .
Wound Healing
Recent research has highlighted the potential of this compound in promoting wound healing. It enhances collagen synthesis and reduces oxidative stress at the wound site, leading to improved healing outcomes. In vitro studies using fibroblast cultures showed increased collagen production when treated with this compound .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It demonstrated significant bacteriostatic effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's ability to enhance skin barrier function may contribute to its efficacy in preventing infections during wound healing .
Antioxidant Properties
As a potent antioxidant, this compound protects cells from oxidative damage by scavenging free radicals. This property is particularly beneficial in formulations aimed at reducing oxidative stress-related conditions such as aging and inflammation .
Enhancement of Drug Delivery
Studies have explored the use of this compound as a penetration enhancer for other active pharmaceutical ingredients (APIs). Its lipophilic nature allows it to improve the transdermal delivery of various drugs through the skin barrier, making it a valuable component in transdermal systems .
Clinical Trials on Efficacy
A clinical trial assessing the efficacy of a cosmetic serum containing 3-O-ethyl ascorbic acid reported significant improvements in skin texture and reduction of fine lines after eight weeks of use. Participants noted enhanced skin brightness and elasticity, corroborating laboratory findings on collagen synthesis .
Safety Assessments
Safety evaluations have shown that this compound is well-tolerated with minimal side effects reported during dermatological applications. Studies involving human dermal irritation tests indicated low irritation potential, making it suitable for sensitive skin formulations .
Mechanism of Action
The primary mechanism of action of 2-O-ethyl ascorbic acid involves its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells. It also enhances collagen synthesis by stabilizing collagen molecules and promoting the activity of enzymes involved in collagen production. Additionally, it inhibits the enzyme tyrosinase, reducing melanin production and leading to skin whitening .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bioavailability and Cytotoxicity
- L-Ascorbic Acid : Exhibits cytotoxicity in low-density cell cultures due to pro-oxidant effects via Fenton reactions. At 0.1–1.0 mM, it reduces fibroblast viability by 50–70% within 24 hours .
- 2-O-Ethyl Ascorbic Acid: No significant cytotoxicity observed in vitro, even at high concentrations, due to controlled release of ascorbate .
- Ascorbic Acid 2-Glucoside (AA-2G): A stable derivative that hydrolyzes to release ascorbic acid intracellularly.
Antioxidant Activity
- This compound : Retains 80–90% of the free radical scavenging capacity of L-ascorbic acid in vitro .
- Synthetic Oxadiazoles (e.g., Compound 6f) : Exhibit ≤40% antioxidant activity compared to ascorbic acid at 200 µg/mL, highlighting the superior efficacy of vitamin C derivatives .
Cosmetic Efficacy
- This compound : Increases phytochemical concentrations in plants under stress (e.g., 83% upregulation in Viola cornuta under 25% biochar treatment), suggesting enhanced metabolic stability .

- 3-O-Ethyl Ascorbic Acid : Preferred in formulations requiring lipid-soluble antioxidants, such as anti-aging creams, due to deeper skin penetration .
Biological Activity
2-O-Ethyl ascorbic acid (AAE) is a stable derivative of ascorbic acid (vitamin C) that exhibits significant biological activities, particularly in the fields of dermatology and pharmacology. This article explores the compound's physicochemical properties, antioxidant capabilities, antimicrobial effects, cytotoxicity, and its applications in cosmetic formulations.
This compound is known for its enhanced stability compared to ascorbic acid. Studies indicate that AAE is less prone to oxidation and degradation under various conditions, making it a preferable choice for cosmetic and pharmaceutical applications. The thermal stability of AAE has been demonstrated through thermogravimetric analysis, which shows a mass loss difference of 30% compared to ascorbic acid under similar conditions .
Table 1: Comparison of Stability Between Ascorbic Acid and this compound
| Property | Ascorbic Acid (AA) | This compound (AAE) |
|---|---|---|
| Thermal Stability | Less stable | More stable |
| Mass Loss (% at 100°C) | 30% | <10% |
| Decomposition Temperature | Lower | Higher |
Antioxidant Activity
The antioxidant activity of AAE is notable. It has been shown to scavenge free radicals effectively, with studies utilizing the DPPH assay indicating prolonged antioxidant activity compared to ascorbic acid . The mechanism involves hydrogen atom transfer (HAT), where AAE donates electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative stress in cells .
Table 2: Antioxidant Activity of this compound
| Sample Concentration (μg/mL) | IC50 (DPPH Assay) | Antioxidant Capacity Index (ACI) |
|---|---|---|
| 500 | 12.5 | High |
| 250 | 25 | Moderate |
| 100 | 50 | Low |
Antimicrobial Effects
AAE exhibits antimicrobial properties against various pathogens. Research has shown it to be effective against Staphylococcus aureus , Enterococcus faecalis , and Candida albicans , with stronger activity noted than that of ascorbic acid . The compound's ability to inhibit bacterial growth suggests potential applications in topical formulations aimed at treating skin infections.
Cytotoxicity
While AAE demonstrates beneficial biological activities, its cytotoxicity profile indicates that concentrations above 10% can be harmful to certain cell types, such as L929 fibroblasts . In contrast, ascorbic acid shows cytotoxic effects at lower concentrations (≥2.5%). This differential toxicity can inform dosage recommendations in cosmetic and therapeutic applications.
The biological activities of AAE can be attributed to several mechanisms:
- Antioxidant Mechanism : AAE scavenges free radicals and reduces oxidative stress.
- Collagen Synthesis : Like its parent compound, AAE promotes collagen production in fibroblasts, enhancing skin elasticity and reducing signs of aging .
- Melanin Inhibition : AAE inhibits tyrosinase activity, which is crucial for melanin production, thus contributing to skin whitening effects .
Case Studies and Applications
- Skin Health : Clinical studies have demonstrated that formulations containing AAE can improve skin texture and reduce pigmentation by inhibiting melanin synthesis while promoting collagen synthesis .
- Cosmetic Formulations : Due to its stability and efficacy, AAE is increasingly used in serums and creams aimed at anti-aging and skin brightening treatments. Its ability to resist degradation under light and heat makes it ideal for long-term cosmetic use .
- Pharmaceutical Applications : Research indicates potential for AAE in pharmaceutical products targeting oxidative stress-related conditions due to its strong antioxidant properties .
Q & A
Q. What analytical techniques are validated for quantifying 2-O-Ethyl ascorbic acid in biological and plant-based matrices?
- Methodology : High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used due to its specificity for ascorbic acid derivatives. Electrochemical methods (e.g., amperometric detection) are suitable for redox-active compounds like this compound. Enzymatic assays using ascorbate oxidase can also be adapted but require validation against chromatographic standards .
- Key considerations : Include internal standards (e.g., isoascorbic acid) to correct for matrix effects. Validate methods using spiked recovery experiments in plant tissues, as demonstrated in biochar-treated Viola cornuta studies .
Q. How does the stability of this compound compare to native ascorbic acid in aqueous solutions?
- Methodology : Conduct accelerated stability studies under varying pH (3–9), temperature (4–40°C), and light exposure. Use HPLC to monitor degradation products (e.g., dehydroascorbic acid).
- Findings : Ethylation at the 2-O position enhances stability against oxidation compared to ascorbic acid, particularly in neutral to slightly acidic conditions. However, prolonged UV exposure may still degrade the compound, necessitating light-protected storage .
Q. What synthetic pathways are reported for this compound, and how is purity assessed?
- Methodology : Synthesis often involves ethylation of 5,6-O-isopropylidene-L-ascorbic acid (CAS 15042-01-0) followed by deprotection. Confirm purity via nuclear magnetic resonance (NMR) for structural validation and mass spectrometry (MS) for molecular weight confirmation .
- Optimization : Monitor reaction kinetics using thin-layer chromatography (TLC) to minimize byproducts like 3-O-ethyl derivatives.
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data for this compound across experimental models?
- Case study : In biochar-treated Viola cornuta, this compound increased by 83% (p=0.051), suggesting marginal significance. To address variability:
- Replicate experiments with larger sample sizes.
- Use multivariate analysis to isolate biochar’s effects from confounding variables (e.g., soil composition).
- Compare in vitro (cell culture) and in vivo (plant tissue) models to validate mechanisms .
Q. What experimental designs are optimal for studying this compound’s role in melanogenesis inhibition?
- Methodology :
- Cell culture : Use B16F10 melanoma cells treated with varying concentrations (0.1–100 µM). Measure tyrosinase activity and melanin content via spectrophotometry.
- Comparative studies : Benchmark against other Vitamin C derivatives (e.g., ascorbyl glucoside) to assess relative efficacy. Include positive controls (e.g., kojic acid) and negative controls (untreated cells) .
Q. How can researchers evaluate the photoprotective efficacy of this compound in topical formulations?
- Methodology :
- In vitro : Apply formulations to synthetic skin models (e.g., Strat-M® membranes) and expose to UVB/UVA. Measure antioxidant retention via HPLC.
- In vivo (human trials) : Use a double-blind, placebo-controlled design with transepidermal water loss (TEWL) and erythema indices as endpoints. Ensure ethical compliance with protocols for human subject research .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for interpreting dose-dependent effects of this compound?
- Framework :
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- For non-linear responses (e.g., hormetic effects), apply logistic regression or Michaelis-Menten kinetics.
- Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize p-values .
Q. How can systematic reviews be conducted to synthesize existing literature on this compound?
- Protocol :
- Search PubMed, SciFinder, and Web of Science using terms: “this compound” OR “ethylated ascorbate” + “stability”/“bioactivity.”
- Filter for peer-reviewed studies (1985–2025) and exclude non-English sources.
- Use PRISMA guidelines for quality assessment and meta-analysis of in vivo efficacy data .
Tables for Quick Reference
Table 1 : Stability of this compound Under Experimental Conditions
| Condition | Degradation Rate | Method Used | Reference |
|---|---|---|---|
| pH 7, 25°C, 24h | <5% | HPLC-UV | |
| UV Exposure, 48h | 15–20% | LC-MS | |
| 40°C, Dark, 7 days | 8% | Electrochemical |
Table 2 : Comparative Efficacy of Vitamin C Derivatives in Melanogenesis Inhibition
| Compound | IC50 (µM) | Model System | Reference |
|---|---|---|---|
| This compound | 45.2 | B16F10 Cells | |
| Ascorbyl glucoside | 62.8 | Human Melanocytes | |
| Native ascorbic acid | >100 | B16F10 Cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

